cefuroxime

Description

Structure

3D Structure

Properties

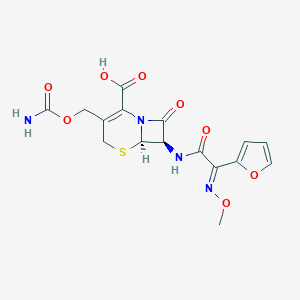

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPVXVDWJQMJEE-SWWZKJRFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97232-97-8, 55268-75-2 |

Source

|

| Record name | trans-Cefuroxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuroxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-CEFUROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5PTJ86MTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Bacterial Mechanism of Action of Cefuroxime

Introduction: A Second-Generation Workhorse in the Beta-Lactam Arsenal

Cefuroxime, a second-generation cephalosporin, represents a significant advancement in the beta-lactam class of antibiotics.[1][2] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has established it as a crucial therapeutic agent in treating a variety of infections.[1][2] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's bactericidal action, the biochemical basis of bacterial resistance, and the experimental methodologies employed to investigate these intricate interactions.

Core Mechanism of Action: Sabotaging the Bacterial Cell Wall

The bactericidal efficacy of this compound is rooted in its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[2][3] This process can be dissected into two primary, interconnected events: the inhibition of penicillin-binding proteins and the subsequent dysregulation of autolytic enzymes.

Targeting Penicillin-Binding Proteins (PBPs): The Molecular Linchpin

The bacterial cell wall is composed of peptidoglycan, a robust mesh-like polymer of glycan chains cross-linked by short peptides.[2][3] The final and critical step in peptidoglycan synthesis, the transpeptidation reaction that forms these cross-links, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[1][2][3]

This compound, like other beta-lactam antibiotics, is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This molecular mimicry allows it to bind to the active site of PBPs.[4] The strained beta-lactam ring of this compound is then attacked by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme complex.[5] This effectively inactivates the PBP, halting the cross-linking of the peptidoglycan layer.[2][3]

The primary target of this compound is PBP3, which is involved in septal wall synthesis during cell division.[1] Inhibition of PBP3 leads to the formation of filamentous bacterial forms as the cells continue to elongate but are unable to divide.[6] this compound also exhibits inhibitory activity against PBP1a and PBP1b, which are involved in the elongation of the cell wall.[1]

Diagram: this compound's Inhibition of Peptidoglycan Synthesis

Caption: this compound inhibits the final transpeptidation step of peptidoglycan synthesis by irreversibly acylating Penicillin-Binding Proteins (PBPs).

Induction of Autolysins: A Controlled Demolition Gone Awry

The inhibition of peptidoglycan synthesis by this compound leads to a fatal secondary effect: the uncontrolled activity of autolytic enzymes, or autolysins.[7][8] Autolysins are endogenous bacterial enzymes that cleave bonds in the peptidoglycan sacculus, playing crucial roles in cell wall turnover, remodeling during growth, and cell separation.[9]

Under normal physiological conditions, the activities of PBPs and autolysins are tightly regulated to ensure balanced cell wall synthesis and degradation. However, when this compound inhibits PBPs, this balance is disrupted. The accumulation of peptidoglycan precursors is thought to be a signal that triggers the activation of autolysins.[3] With synthesis halted and degradation unchecked, the cell wall is progressively weakened, ultimately leading to osmotic lysis and bacterial cell death.[2][3][8]

Bacterial Resistance to this compound: Evolving Defense Strategies

The clinical efficacy of this compound is threatened by the evolution of bacterial resistance. The two primary mechanisms of resistance are enzymatic degradation by beta-lactamases and alteration of the target PBPs.[7]

Enzymatic Inactivation: The Beta-Lactamase Shield

The most prevalent mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[2][5] this compound was designed with a methoxy-imino side chain that provides a degree of stability against many common plasmid-mediated beta-lactamases, such as TEM-1, TEM-2, and SHV-1.[6][10]

However, the emergence of extended-spectrum beta-lactamases (ESBLs) and overexpressed cephalosporinases can confer resistance to this compound.[10]

Table 1: Relative Hydrolysis of Beta-Lactams by Various Beta-Lactamases

| Beta-Lactamase Source | Relative Hydrolysis Rate of this compound (%) |

| E. coli (TEM-1) | <1 |

| K. pneumoniae (SHV-1) | <1 |

| Enterobacter cloacae (AmpC) | 10-50 |

| ESBL-producing organisms | Variable, can be significant |

Data compiled from various sources indicating relative rates compared to a standard substrate.

Target Site Modification: Altering the Lock

Bacteria can also develop resistance by acquiring mutations in the genes encoding PBPs. These mutations can lead to alterations in the structure of the PBP active site, reducing its binding affinity for this compound.[7] This necessitates a higher concentration of the antibiotic to achieve effective inhibition. This mechanism is particularly significant in organisms like Streptococcus pneumoniae.

Experimental Methodologies for Studying this compound's Mechanism of Action

A deep understanding of this compound's interaction with bacteria relies on a suite of robust experimental techniques. These methodologies allow for the quantitative assessment of drug-target interactions and the resulting physiological changes in the bacterium.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is fundamental for determining the affinity of this compound for its PBP targets and for calculating its 50% inhibitory concentration (IC50).

Step-by-Step Protocol:

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain of interest to mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, PBS).

-

Lyse the cells using mechanical disruption (e.g., French press or sonication).

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane fraction in a suitable buffer.

-

-

Competitive Binding:

-

Aliquots of the membrane preparation are pre-incubated with varying concentrations of this compound for a defined period to allow for binding to the PBPs.

-

A fluorescently or radioactively labeled beta-lactam (e.g., Bocillin-FL, a fluorescent penicillin derivative) is then added at a saturating concentration.[11] This labeled probe will bind to any PBPs that have not been inhibited by this compound.

-

-

Detection and Quantification:

-

The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is then visualized using a fluorescence scanner or autoradiography to detect the labeled PBPs.

-

The intensity of the bands corresponding to each PBP is quantified. A decrease in signal intensity with increasing this compound concentration indicates competitive binding.

-

-

IC50 Determination:

-

The band intensities are plotted against the corresponding this compound concentrations.

-

The IC50 value, the concentration of this compound that inhibits 50% of the binding of the labeled probe, is determined from this dose-response curve.

-

Diagram: Workflow for PBP Competition Assay

Caption: A schematic workflow for determining the IC50 of this compound for PBPs using a competitive binding assay.

Analysis of Peptidoglycan Composition by HPLC

To directly assess the impact of this compound on cell wall synthesis, the composition of peptidoglycan can be analyzed using high-performance liquid chromatography (HPLC). This technique allows for the separation and quantification of the individual muropeptide fragments that constitute the peptidoglycan.

Step-by-Step Protocol:

-

Peptidoglycan Isolation:

-

Grow bacterial cultures in the presence and absence of sub-inhibitory concentrations of this compound.

-

Harvest the cells and inactivate endogenous autolysins (e.g., by boiling in SDS).

-

Isolate the insoluble peptidoglycan sacculi by repeated washing and centrifugation to remove other cellular components.[12][13]

-

-

Enzymatic Digestion:

-

Reduction and Separation:

-

Reduce the muropeptides with sodium borohydride to prevent the formation of anomers, which would complicate the chromatogram.[12][13]

-

Inject the reduced muropeptide mixture into a reverse-phase HPLC system.

-

Separate the muropeptides using a gradient of an appropriate solvent system (e.g., sodium phosphate buffer with increasing methanol concentration).[12][13]

-

-

Detection and Analysis:

-

Detect the eluting muropeptides by their absorbance at a low wavelength (e.g., 205 nm).

-

The resulting chromatogram will show a series of peaks, each corresponding to a different muropeptide species (e.g., monomers, dimers, trimers).

-

Integrate the area under each peak to quantify the relative abundance of each muropeptide.

-

Compare the muropeptide profiles of this compound-treated and untreated bacteria. A decrease in the relative abundance of cross-linked muropeptides (dimers, trimers, etc.) in the treated sample provides direct evidence of transpeptidation inhibition.

-

Diagram: Workflow for HPLC Analysis of Peptidoglycan

Caption: A streamlined workflow for analyzing the effects of this compound on peptidoglycan cross-linking via HPLC.

Conclusion: A Multifaceted and Enduring Antibacterial

This compound's mechanism of action is a classic example of targeted inhibition of a crucial bacterial pathway. Its ability to covalently bind to and inactivate penicillin-binding proteins effectively cripples the bacterium's ability to maintain its cell wall, leading to cell death. While the rise of beta-lactamase-mediated and target-based resistance presents ongoing challenges, a thorough understanding of this compound's molecular interactions, facilitated by the experimental approaches detailed herein, remains critical for its continued effective clinical use and for the development of future generations of beta-lactam antibiotics.

References

-

This compound - StatPearls - NCBI Bookshelf. (2024-01-11). Available from: [Link]

-

What is the mechanism of this compound Sodium? - Patsnap Synapse. (2024-07-17). Available from: [Link]

-

What is the mechanism of action of this compound (this compound)? - Dr.Oracle. (2025-11-29). Available from: [Link]

-

What is the mechanism of this compound Axetil? - Patsnap Synapse. (2024-07-17). Available from: [Link]

-

Digestion of Peptidoglycan and Analysis of Soluble Fragments - Bio-protocol. (2017-08-05). Available from: [Link]

-

This compound | C16H16N4O8S | CID 5479529 - PubChem - NIH. Available from: [Link]

-

Filamentation - Wikipedia. Available from: [Link]

-

[this compound stability to beta-lactamases: clinical implications] - PubMed. Available from: [Link]

-

Mechanism of Action of Beta-Lactam Antibiotics - Prezi. (2025-12-14). Available from: [Link]

-

Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC - NIH. (2017-08-05). Available from: [Link]

-

Bacterial walls, peptidoglycan hydrolases, autolysins, and autolysis - PubMed. Available from: [Link]

-

[this compound stability to beta-lactamases: clinical implications]. (2014). Le Infezioni in Medicina, 22(1), 1-10. Available from: [Link]

-

Building blocks and blueprints for bacterial autolysins | PLOS Computational Biology. (2021-04-01). Available from: [Link]

-

Triggering of autolytic cell wall degradation in Escherichia coli by beta-lactam antibiotics. Available from: [Link]

-

Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus. Available from: [Link]

-

From cells to muropeptide structures in 24 h: Peptidoglycan mapping by UPLC-MS. Available from: [Link]

-

A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC - NIH. Available from: [Link]

-

Analysis of Peptidoglycan Structure from Vegetative Cells of Bacillus subtilis 168 and Role of PBP 5 in Peptidoglycan Maturation | Journal of Bacteriology - ASM Journals. Available from: [Link]

-

Autolysin - Wikipedia. Available from: [Link]

-

Control of bacterial cell wall autolysins by peptidoglycan crosslinking mode - PMC - NIH. (2024-09-11). Available from: [Link]

-

Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC - NIH. Available from: [Link]

-

kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC - NIH. (2025-04-10). Available from: [Link]

-

Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Available from: [Link]

-

Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC. Available from: [Link]

-

The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PubMed Central. Available from: [Link]

-

Autolysis Control Hypotheses for Tolerance to Wall Antibiotics - PMC - NIH. Available from: [Link]

-

β-Lactamases: A Focus on Current Challenges - PMC - NIH. Available from: [Link]

Sources

- 1. Triggering of autolytic cell wall degradation in Escherichia coli by beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gonvvama.com [gonvvama.com]

- 4. researchgate.net [researchgate.net]

- 5. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Building blocks and blueprints for bacterial autolysins | PLOS Computational Biology [journals.plos.org]

- 8. prezi.com [prezi.com]

- 9. Autolysin - Wikipedia [en.wikipedia.org]

- 10. [this compound stability to beta-lactamases: clinical implications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]

cefuroxime chemical properties and stability

An In-Depth Technical Guide to the Chemical Properties and Stability of Cefuroxime

Introduction

This compound is a broad-spectrum, second-generation cephalosporin antibiotic renowned for its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis, a mechanism characteristic of β-lactam antibiotics.[2][3] this compound is available in two primary forms: this compound Sodium for parenteral administration and its prodrug, this compound Axetil, an acetoxyethyl ester designed for enhanced oral bioavailability.[4][5] After oral administration, this compound axetil is absorbed and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active this compound moiety.[6][7]

A comprehensive understanding of the chemical properties and stability profile of this compound is paramount for drug development professionals. These characteristics directly influence formulation strategies, storage conditions, shelf-life determination, and ultimately, the safety and therapeutic efficacy of the final drug product. This guide provides a detailed examination of this compound's physicochemical properties, its degradation under various stress conditions, and the analytical methodologies employed to ensure its stability.

Part 1: Physicochemical Properties of this compound

The inherent chemical and physical attributes of an active pharmaceutical ingredient (API) are the foundation upon which successful drug formulation is built. These properties govern its behavior in different physiological and pharmaceutical environments.

Chemical Structure and Nomenclature

This compound possesses the core 7-aminocephalosporanic acid nucleus, modified to enhance its antibacterial spectrum and confer stability against many β-lactamase enzymes.[8] The oral prodrug, this compound axetil, features an ester linkage that increases its lipophilicity, facilitating absorption from the gastrointestinal tract.[7]

Diagram 1: Chemical Structures

Caption: this compound (left) and its 1-acetoxyethyl ester prodrug, this compound Axetil (right).

Core Physicochemical Data

A summary of the fundamental physicochemical properties of both this compound and its axetil ester is presented below. These parameters are critical for predicting absorption, distribution, and formulation characteristics.

| Property | This compound | This compound Axetil | Reference(s) |

| IUPAC Name | (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | 1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [9] |

| Molecular Formula | C₁₆H₁₆N₄O₈S | C₂₀H₂₂N₄O₁₀S | [1][9] |

| Molecular Weight | 424.4 g/mol | 510.5 g/mol | [1][9] |

| Appearance | White to light yellowish-white crystalline powder | White to off-white powder | [10] |

| pKa | pKa₁ = 3.15 (carboxylic acid), pKa₂ = 10.97 | Not directly applicable (ester) | |

| Melting Point | ~236°C (with decomposition) | Not specified | [10] |

Solubility Profile

The solubility of this compound is a critical factor in both its formulation and its behavior in vivo. This compound sodium, the salt form used for injections, is freely soluble in water.[10] The solubility of this compound acid, however, varies significantly with the solvent and temperature.

| Solvent | Temperature Effect on Solubility | Relative Solubility Order | Reference(s) |

| Water | Increases with temperature | Lowest | [11][12] |

| Ethanol | Increases with temperature | Moderate | [11][12] |

| 2-Propanol | Increases with temperature | Moderate | [11][12] |

| Acetone | Decreases with temperature | Highest | [11][12] |

| Binary Solvents | Significantly higher than in pure solvents | - | [11][13] |

This compound axetil is very slightly soluble in water, a property that necessitates its formulation into tablets or suspensions for oral administration.[14]

Part 2: Stability Profile of this compound

The chemical stability of this compound is a complex interplay of its inherent structure and external environmental factors. Degradation can lead to a loss of potency and the formation of potentially inactive or harmful byproducts.

Influence of Environmental Factors

Forced degradation studies, which expose the drug to exaggerated stress conditions, are essential for identifying degradation pathways and developing stability-indicating methods.[3][15]

-

pH and Hydrolytic Stability : this compound is highly susceptible to hydrolysis, particularly under acidic and alkaline conditions.[4][15] The primary target of hydrolysis is the strained β-lactam ring, the cleavage of which results in the loss of antibacterial activity.[4][16] In 0.1N HCl and 0.1N NaOH, significant degradation (over 70%) is observed within 90 minutes, with complete degradation occurring within three days.[4][15] The optimal pH for this compound stability in aqueous solutions is in the range of 4.5 to 7.3.[17] The pH of freshly reconstituted this compound sodium solutions typically ranges from 6.0 to 8.5.[18][19]

-

Temperature (Thermal Stability) : While relatively stable under moderate heat, elevated temperatures accelerate degradation.[15][16] Solutions of this compound sodium for injection are significantly more stable when refrigerated. A 90 mg/mL solution is stable for at least 14 days at 4°C but only for 2 days at 25°C.[20] Similarly, a 50 mg/mL solution retains over 96% of its potency after 21 days at 5°C, but this drops to less than 90% after 2 days at 25°C.[21]

-

Oxidative Stability : this compound is vulnerable to oxidative degradation.[4][15] Studies using 30% hydrogen peroxide show substantial degradation within 90 minutes, leading to complete degradation by the third day.[4][15] This underscores the need to protect this compound formulations from oxidative stress.

-

Photostability : this compound exhibits considerable stability under photolytic conditions.[4][15] Exposure to sunlight for five days resulted in only minor degradation.[15] Studies on reconstituted injections also found that exposure to light had no significant effect on stability.[22]

Summary of Forced Degradation Data

| Stress Condition | Reagent | Time | Degradation | Reference(s) |

| Alkaline Hydrolysis | 0.1N NaOH | 90 minutes | ~70.4% | [4][15] |

| Alkaline Hydrolysis | 0.1N NaOH | 3 days | Complete | [4][15][23] |

| Acidic Hydrolysis | 0.1N HCl | 90 minutes | ~70.9% | [4][15] |

| Acidic Hydrolysis | 0.1N HCl | 3 days | Complete | [4][15] |

| Oxidative Degradation | 30% H₂O₂ | 90 minutes | ~32.1% | [4][15] |

| Thermal Degradation | 50°C | 5 days | ~24.7% | [15] |

| Photolytic Degradation | Sunlight | 5 days | ~27.1% | [15] |

Degradation Pathways

The degradation of this compound primarily involves two key pathways:

-

Hydrolysis of the β-Lactam Ring : This is the most critical degradation pathway as it inactivates the molecule's antibacterial properties. It is catalyzed by both acidic and basic conditions.[4][16]

-

Side-Chain Modification : The carbamate side chain at the C3 position can undergo hydrolysis, leading to the formation of descarbamoyl this compound.[22] For the prodrug this compound axetil, hydrolysis of the acetoxyethyl ester is the initial step to release active this compound, but it can also undergo isomerization to form Δ³-isomers and E-isomers under stress conditions.[4][7][16]

Diagram 2: this compound Degradation Pathways

Caption: Key degradation routes for this compound and its axetil prodrug.

Part 3: Methodologies for Stability Assessment

To ensure the quality, safety, and efficacy of this compound, rigorous analytical methods are required to monitor its stability and quantify any degradation products.

Experimental Protocol 1: Forced Degradation Study

The causality behind a forced degradation study is to intentionally degrade the API to generate potential degradation products and validate that the chosen analytical method can effectively separate these products from the intact drug.

Objective: To assess the stability of this compound under various ICH-prescribed stress conditions.

Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound (or this compound axetil) in a suitable solvent (e.g., methanol or water) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl. Heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour). Neutralize the solution with 0.1N NaOH before analysis.[24]

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH. Heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour). Neutralize the solution with 0.1N HCl before analysis.[24]

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂). Store at room temperature for a specified time (e.g., 30 minutes).[24]

-

Thermal Degradation: Place the solid drug powder in a hot air oven at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 8 hours). Dissolve the stressed powder for analysis.[24]

-

Photolytic Degradation: Expose the solid drug powder to UV light in a photostability chamber for a specified duration (e.g., 8 hours). Dissolve the stressed powder for analysis.[24]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Experimental Protocol 2: Stability-Indicating RP-HPLC Method

A stability-indicating method is a self-validating system; its ability to resolve the API peak from all potential degradation product peaks proves its specificity. High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique for this purpose.[25][26]

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent, with a Diode Array Detector (DAD) or UV Detector.

-

Column: Teknokroma Tracer Excel C8 (15 cm x 4.6 mm, 5 µm) or equivalent C18 column.[26]

-

Mobile Phase: A mixture of 0.02M potassium dihydrogen phosphate buffer, methanol, and acetonitrile (e.g., 60:35:5 v/v/v).[26] The exact ratio is optimized to achieve sufficient resolution.

-

Flow Rate: 1.0 mL/min.[26]

-

Detection Wavelength: 278 nm.[26]

-

Column Temperature: 35°C.[26]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.

-

Sample Preparation: Prepare the sample solution (e.g., from a forced degradation study or a finished product) by dissolving and diluting it to a suitable concentration with the mobile phase.

-

System Suitability: Inject the standard solution multiple times (n=5 or 6) to verify system performance. Parameters like theoretical plates, tailing factor, and %RSD of peak areas must meet predefined criteria (e.g., %RSD < 2.0%).[26]

-

Analysis: Inject the standard and sample solutions into the chromatograph.

-

Quantification: Calculate the amount of this compound in the sample by comparing its peak area to that of the standard. Assess purity by examining the presence of other peaks.

Diagram 3: HPLC Stability Assessment Workflow

Caption: A typical workflow for analyzing this compound stability using HPLC.

Conclusion

This compound is a vital antibiotic whose efficacy is intrinsically linked to its chemical integrity. Its stability is markedly influenced by pH and temperature, with hydrolysis of the β-lactam ring being the primary degradation pathway. It is highly unstable in both acidic and alkaline environments and is susceptible to oxidative stress, but shows good resistance to photolytic degradation. Reconstituted solutions of this compound sodium require refrigerated storage to maintain potency. A thorough understanding of these chemical properties and the application of robust, stability-indicating analytical methods like HPLC are crucial for the development of safe, stable, and effective this compound formulations. This knowledge empowers researchers and drug development professionals to mitigate risks associated with degradation, ensuring the delivery of a high-quality therapeutic agent to patients.

References

-

Harding, S. M., Williams, P. E., & Ayrton, J. (1984). The absolute bioavailability of oral this compound axetil in male and female volunteers after fasting and after food. Journal of Antimicrobial Chemotherapy, 13(2), 193-202.

-

Harding, S. M., Williams, P. E., & Ayrton, J. (1984). The absolute bioavailability of oral this compound axetil in male and female volunteers after fasting and after food. PubMed.

-

Wisdom Health. (2024). Degradation studies of this compound tablet by using spectrophotometric techniques. Wisdom Health.

-

BenchChem. (2025). Elucidation of this compound degradation products and pathways. BenchChem.

-

Li, Q. S., et al. (2010). Measurement and Correlation of Solubility of this compound Acid in Pure and Binary Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 55(9), 3462-3465.

-

Kees, F., et al. (1991). Comparative Investigations on the Bioavailability of this compound Axetil. Arzneimittelforschung, 41(8), 843-846.

-

Williams, P. E., & Harding, S. M. (1987). Bioavailability of this compound axetil: comparison of standard and abbreviated methods. Journal of Antimicrobial Chemotherapy, 19(6), 819-824.

-

Zajac, M., et al. (2013). Degradation pathways of this compound axetil in aqueous solutions (a) and in solid state (b). ResearchGate.

-

Cheng, C. L., et al. (2001). Relative bioavailability study of this compound axetil tablets. Journal of Food and Drug Analysis, 9(3), 146-152.

-

BenchChem. (2025). The Degradation Pathway of this compound: An In-depth Technical Guide. BenchChem.

-

National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 5479529.

-

Vahdat, L., et al. (2023). Physicochemical stability of high-concentration this compound aqueous injection reconstituted by a centralised intravenous additive service. European Journal of Hospital Pharmacy, 30(e1), e11-e16.

-

Kumar, G. M., et al. (2013). FORCED DEGRADATION STUDY OF this compound AXETIL IN ALKALI BY UV SPECTROPHOTOMETRY METHOD. Indo American Journal of Pharmaceutical Research, 3(11), 1947-1952.

-

Al-Awaida, W., et al. (2015). Stability of 90 mg/mL this compound sodium solution for administration by continuous infusion. International Journal of Clinical Pharmacy, 37(2), 282-285.

-

Ivanovic, I., et al. (2006). A stability indicating assay method for this compound axetil and its application to analysis of tablets exposed to accelerated stability test conditions. Journal of Chromatography A, 1107(1-2), 231-237.

-

Gupta, V. D., & Pramar, Y. (2003). Chemical stability of this compound sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use. International Journal of Pharmaceutical Compounding, 7(4), 310-312.

-

Electronic Medicines Compendium (emc). (2022). This compound 750mg powder for solution for injection or infusion.

-

Ternant, D., et al. (2012). Stability of this compound solution in polypropylene syringes: a review. European Journal of Hospital Pharmacy, 19(2), 181.

-

Japanese Pharmacopoeia. This compound Sodium. Official Monographs.

-

Li, Q. S., et al. (2010). Measurement and Correlation of Solubility of this compound Acid in Pure and Binary Solvents at Various Temperatures. Journal of Chemical & Engineering Data.

-

Japanese Pharmacopoeia. This compound Axetil. Official Monographs.

-

Maheshkumar, G. S. (2014). “FORCED DEGRADATION STUDIES OF this compound AXETIL IN BULK AND FORMULATION BY UV, IR SPECTROPHOTOMETRY, TLC, AND RP-HPLC METHOD. CORE.

-

Wikipedia. (2024). This compound. Wikipedia.

-

Maheshkumar, G. S. (2014). Forced Degradation Studies of this compound Axetil in Bulk and Formulation by UV, IR Spectrophotometry, TLC, and RP-HPLC Method. Semantic Scholar.

-

ResearchGate. (2010). Measurement and Correlation of Solubility of this compound Acid in Pure and Binary Solvents at Various Temperatures. ResearchGate.

-

Sznitowska, M., et al. (2002). STABILITY OF this compound IN 1% AND 5% BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica-Drug Research, 59(3), 213-217.

-

Ribeiro, J. P., & Schmidt, L. C. (2020). Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches. ResearchGate.

-

Patel, F., et al. (2012). A validated stability indicating high-performance liquid chromatographic method for simultaneous estimation of this compound sodium. Chronicles of Young Scientists, 3(4), 279-285.

-

Attia, K. A. M., et al. (2016). Development and validation of an RP-HPLC method for estimation of this compound axetil and its degradation products in tablets. MOJ Bioequivalence & Bioavailability, 1(4).

-

National Center for Biotechnology Information. (2024). This compound Axetil. PubChem Compound Summary for CID 6321416.

-

Al-zoubi, N., et al. (2014). STABILITY OF this compound AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS. Latin American Journal of Pharmacy, 33(1), 121-126.

-

Al-zoubi, N., et al. (2014). Stability of reconstituted this compound axetil at different temperature storage conditions. ResearchGate.

-

ChemicalBook. (2023). This compound. ChemicalBook.

-

Plenis, A., & Kowalski, P. (2011). VALIDATED HPLC METHOD FOR DETERMINATION OF this compound IN HUMAN PLASMA. Acta Poloniae Pharmaceutica-Drug Research, 68(5), 653-659.

-

Drugs.com. (2023). This compound Axetil: Package Insert / Prescribing Info / MOA. Drugs.com.

-

Sandoz Canada Inc. (2008). PRODUCT MONOGRAPH this compound for Injection USP. Sandoz.

-

Sandoz Canada Inc. (2015). PRODUCT MONOGRAPH Pr this compound FOR INJECTION, USP. Sandoz.

-

USP-NF. (2006). USP Monographs: this compound Sodium. USP29-NF24.

-

Nowak, K., et al. (2024). Determination of this compound in human blood and urine using UHPLC-MS/MS and its application to stability study of this compound over. Biblioteka Nauki.

-

Apotex Inc. (2023). This compound Axetil Tablets, USP - PRODUCT MONOGRAPH. Apotex.

-

Drugs.com. (2023). This compound Monograph for Professionals. Drugs.com.

Sources

- 1. This compound | C16H16N4O8S | CID 5479529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. "Relative bioavailability study of this compound axetil tablets" by K.C. Sung, Y.-C. Changchein et al. [jfda-online.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. drugs.com [drugs.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 55268-75-2 [chemicalbook.com]

- 9. This compound Axetil | C20H22N4O10S | CID 6321416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. Degradation studies of this compound tablet by using spectrophotometric techniques [wisdomlib.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ptfarm.pl [ptfarm.pl]

- 18. pdf.hres.ca [pdf.hres.ca]

- 19. pharmacopeia.cn [pharmacopeia.cn]

- 20. tandfonline.com [tandfonline.com]

- 21. Chemical stability of this compound sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Physicochemical stability of high-concentration this compound aqueous injection reconstituted by a centralised intravenous additive service - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iajpr.com [iajpr.com]

- 24. ddtjournal.net [ddtjournal.net]

- 25. A stability indicating assay method for this compound axetil and its application to analysis of tablets exposed to accelerated stability test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development and validation of an RP-HPLC method for estimation of this compound axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]

From Prodrug to Powerhouse: A Technical Guide to the Hydrolysis of Cefuroxime Axetil

Executive Summary

Cefuroxime, a potent second-generation cephalosporin antibiotic, suffers from poor oral bioavailability, limiting its clinical utility in this form. The development of its 1-(acetyloxy)ethyl ester prodrug, this compound axetil, marked a significant advancement, enabling effective oral administration. This guide provides an in-depth technical exploration of the critical hydrolysis process that converts the inactive prodrug, this compound axetil, into the pharmacologically active this compound. We will delve into the enzymatic mechanisms, pharmacokinetic implications, and robust in vitro and in vivo methodologies essential for studying this bioactivation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal prodrug strategy.

The Strategic Imperative for a Prodrug: Overcoming this compound's Limitations

The parent molecule, this compound, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] However, its physicochemical properties render it poorly absorbed from the gastrointestinal (GI) tract following oral administration.[1] To circumvent this, this compound axetil was designed as a prodrug.[3][4] By masking the polar carboxyl group of this compound with a lipophilic 1-(acetyloxy)ethyl ester, the molecule's permeability across the intestinal epithelium is significantly enhanced.[5][6][7] This strategic esterification is the cornerstone of its success as an oral antibiotic.

The Core Mechanism: Enzymatic Hydrolysis of this compound Axetil

The conversion of this compound axetil to active this compound is not a spontaneous chemical reaction but a finely tuned enzymatic process. After oral administration, the prodrug is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by non-specific esterases present in the intestinal mucosa and blood.[3][6][7][8] This bioactivation releases this compound into the systemic circulation.[1]

The Key Players: Non-specific Esterases

Esterases are a ubiquitous class of enzymes found in various tissues, including the liver, kidneys, and plasma.[9] Their primary role often involves the detoxification of xenobiotics, which explains their broad substrate specificity.[9] In the context of this compound axetil, these enzymes, particularly carboxylesterases, recognize and cleave the ester bond of the axetil moiety.[10][11] This enzymatic action is crucial for the timely and efficient release of the active drug. The axetil group itself is further metabolized into acetaldehyde and acetic acid.[8]

Site of Bioactivation

The hydrolysis of this compound axetil begins as it passes through the intestinal wall and continues in the portal circulation and, to some extent, in the systemic circulation.[1][3] The high concentration of esterases in the intestinal mucosa ensures that a significant portion of the prodrug is converted to this compound before it even reaches the liver, minimizing first-pass metabolism of the prodrug form.

Visualizing the Hydrolysis Pathway

The transformation from the inactive prodrug to the active antibiotic can be represented as a clear, two-step enzymatic process.

Caption: Enzymatic conversion of this compound axetil to active this compound.

Pharmacokinetic Profile: The Impact of Hydrolysis on Drug Disposition

The efficiency of hydrolysis directly influences the pharmacokinetic parameters of this compound.

| Parameter | Description | Typical Values (for a 500 mg oral dose) | Impact of Hydrolysis |

| Bioavailability (F) | The fraction of the administered dose that reaches systemic circulation. | ~37% (fasting) to ~52% (with food)[1][3] | Efficient hydrolysis is critical for achieving adequate bioavailability. Food enhances absorption and, consequently, the extent of hydrolysis.[3][12][13] |

| Tmax | Time to reach maximum plasma concentration. | 2-3 hours[1][3] | The rate of hydrolysis in the intestinal mucosa and blood dictates how quickly peak plasma concentrations of this compound are achieved. |

| Cmax | Maximum plasma concentration. | Varies, but significantly higher when taken with food.[14] | A more complete hydrolysis leads to a higher Cmax of the active drug. |

| t1/2 | Elimination half-life. | Approximately 1-1.5 hours in individuals with normal renal function.[3] | The half-life is characteristic of the active this compound, as the prodrug is rapidly cleared via hydrolysis. |

Note: Bioavailability can be variable, and taking this compound axetil with food is recommended to enhance absorption.[12][13]

In Vitro Methodologies for Assessing Hydrolysis

To predict the in vivo performance of this compound axetil and other ester prodrugs, robust in vitro models are indispensable.

Protocol 1: Stability in Simulated Gastrointestinal Fluids

This assay evaluates the chemical stability of the prodrug in the harsh environments of the stomach and intestine, ensuring it reaches the site of absorption intact.

Objective: To determine the stability of this compound axetil in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Methodology:

-

Prepare SGF (pH 1.2) and SIF (pH 6.8) according to USP standards (without enzymes for initial stability).

-

Incubate a known concentration of this compound axetil in both SGF and SIF at 37°C.

-

Withdraw aliquots at predetermined time points (e.g., 0, 30, 60, 120 minutes).

-

Quench the reaction immediately (e.g., by dilution in a cold mobile phase).

-

Quantify the remaining this compound axetil and any formed this compound using a validated HPLC-UV or LC-MS/MS method.[5]

Causality: This protocol is crucial because premature hydrolysis in the stomach or intestine before absorption would lead to the formation of the poorly permeable this compound, thereby reducing bioavailability.[5] this compound axetil is designed to be relatively stable at gastric pH.[5]

Protocol 2: Caco-2 Cell Monolayer Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is invaluable for studying both permeability and metabolism.[15]

Objective: To assess the permeability of this compound axetil and its simultaneous hydrolysis by intestinal esterases.

Methodology:

-

Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Add this compound axetil to the apical (AP) side of the monolayer.

-

Collect samples from both the apical and basolateral (BL) compartments at various time points.

-

Analyze samples for the concentrations of both this compound axetil and this compound using LC-MS/MS.

Causality: This assay provides a dynamic view of the interplay between absorption and metabolism.[16][17] The appearance of this compound in the basolateral compartment confirms that the prodrug is absorbed and then hydrolyzed intracellularly, releasing the active drug to the "blood" side of the model.[18]

Caption: Caco-2 monolayer experimental workflow for prodrug evaluation.

In Vivo Evaluation and Analytical Quantification

While in vitro models are predictive, in vivo studies in animal models and humans are the definitive measure of a prodrug's success.

Animal Models

Rat models are commonly used to determine the oral bioavailability of this compound axetil.[19] These studies typically involve administering the prodrug orally and the active drug intravenously to different groups of animals to calculate absolute bioavailability.[19]

Analytical Methods

Accurate quantification of both this compound axetil and this compound in biological matrices (plasma, urine) is paramount.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method.[20][21][22]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for pharmacokinetic studies, especially when low concentrations need to be measured.[4]

Challenges and Future Perspectives

While the this compound axetil prodrug strategy has been highly successful, challenges remain, such as inter-patient variability in absorption and the impact of gastrointestinal conditions. Future research may focus on developing novel prodrugs with even more predictable absorption and hydrolysis profiles or formulations that optimize release in the upper GI tract.

Conclusion

The hydrolysis of this compound axetil is a textbook example of a successful prodrug strategy that transformed a parenterally administered antibiotic into an effective oral therapeutic. Understanding the intricate details of this enzymatic conversion, from the role of non-specific esterases to the pharmacokinetic consequences, is essential for drug development professionals. The in vitro and in vivo protocols outlined in this guide provide a framework for the rigorous evaluation of this and other ester-based prodrugs, ensuring the continued development of innovative and effective medicines.

References

-

Brambilla, G., et al. (1992). This compound axetil in the treatment of lower respiratory tract infections. Journal of Chemotherapy, 4(4), 226-229. [Link]

-

Dellamonica, P., et al. (1997). Pharmacokinetics and pharmacodynamics of two oral forms of this compound axetil. Fundamental & Clinical Pharmacology, 11(1), 90-95. [Link]

-

Konishi, K., et al. (1991). Pharmacokinetics of this compound axetil in patients with normal and impaired renal function. Journal of Antimicrobial Chemotherapy, 28(3), 435-441. [Link]

-

Patsnap. (2024). What is the mechanism of this compound Axetil? Patsnap Synapse. [Link]

-

Drugs.com. (2025). This compound Axetil: Package Insert / Prescribing Info / MOA. [Link]

-

Navarro, M., et al. (2000). Pharmacokinetics and absolute bioavailability of oral this compound axetil in the rat. International Journal of Pharmaceutics, 202(1-2), 89-96. [Link]

-

Tiwari, V., & Nagalli, S. (2024). This compound. In StatPearls. StatPearls Publishing. [Link]

-

Drugs.com. (2025). This compound Axetil Oral Suspension: Package Insert / Prescribing Info. [Link]

-

Zhu, Y., et al. (2013). Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Journal of Analytical Methods in Chemistry, 2013, 856947. [Link]

-

Szlagowska, A., et al. (2009). VALIDATED HPLC METHOD FOR DETERMINATION OF this compound IN HUMAN PLASMA. Acta Poloniae Pharmaceutica, 66(6), 675-680. [Link]

-

Kees, F., et al. (1991). Comparative Investigations on the Bioavailability of this compound Axetil. Arzneimittelforschung, 41(8), 843-846. [Link]

-

Kumar, A., et al. (2019). New Development Method for Determination of this compound Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Annals of Chromatography and Separation Techniques, 5(1), 1057. [Link]

-

Williams, P. E., & Harding, S. M. (1984). The absolute bioavailability of oral this compound axetil in male and female volunteers after fasting and after food. Journal of Antimicrobial Chemotherapy, 13(2), 191-196. [Link]

-

Sravan, K., et al. (2017). Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research, 8(10), 4293-4299. [Link]

-

Irie, S., et al. (2001). Absorption of ester prodrugs in Caco-2 and rat intestine models. Journal of Pharmacobio-Dynamics, 24(10), 747-754. [Link]

-

Crisp, S. J., & Williams, P. E. (1989). Bioavailability of this compound axetil: comparison of standard and abbreviated methods. Journal of Antimicrobial Chemotherapy, 23(5), 775-781. [Link]

-

Darwish, H. W., et al. (2013). Direct Spectrophotometric Determination of this compound Axetil in Pure Form and Pharmaceutical Dosage Forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 694-700. [Link]

-

Williams, P. E., & Harding, S. M. (1984). The absolute bioavailability of oral this compound axetil in male and female volunteers after fasting and after food. Journal of Antimicrobial Chemotherapy, 13(2), 191-196. [Link]

-

Patel, D., et al. (2019). Preparation and evaluation of this compound axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. International Journal of Pharmaceutics, 566, 49-60. [Link]

-

Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177-1195. [Link]

-

Yamazaki, M., et al. (2010). Esterase activity profiling and the esterase prodrug strategy proposed by Yamazaki et al. ResearchGate. [Link]

-

Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. ResearchGate. [Link]

-

Marx, M. A., & Fant, W. K. (1988). This compound axetil. Drug Intelligence & Clinical Pharmacy, 22(9), 651-658. [Link]

-

Li, F., et al. (2006). Transport of levovirin prodrugs in the human intestinal Caco-2 cell line. Journal of Pharmaceutical Sciences, 95(7), 1435-1447. [Link]

-

Nielsen, C. K., & Bundgaard, H. (1989). Drug delivery studies in Caco-2 monolayers. Synthesis, hydrolysis, and transport of O-cyclopropane carboxylic acid ester prodrugs of various beta-blocking agents. Journal of Pharmaceutical Sciences, 78(10), 837-841. [Link]

-

Irie, S., et al. (2001). Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models. Biological & Pharmaceutical Bulletin, 24(10), 1137-1143. [Link]

-

Pauletti, G. M., et al. (1998). Drug absorption studies of prodrug esters using the Caco-2 model: evaluation of ester hydrolysis and transepithelial transport. European Journal of Pharmaceutical Sciences, 6(2), 125-131. [Link]

-

Lo, H., et al. (2015). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Chemical Biology, 10(1), 176-184. [Link]

-

Wright, G. D., & Wencewicz, T. A. (2020). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. Cell Chemical Biology, 27(4), 363-376. [Link]

-

Uzunović, A., & Vranić, E. (2008). STABILITY OF this compound AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS. Bosnian Journal of Basic Medical Sciences, 8(1), 93-97. [Link]

-

Jelińska, A., et al. (2005). THE STABILITY OF this compound AXETIL IN TABLETS. Acta Poloniae Pharmaceutica, 62(3), 177-182. [Link]

-

Uzunović, A., & Vranić, E. (2008). STABILITY OF this compound AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS. Bosnian Journal of Basic Medical Sciences, 8(1), 93-97. [Link]

-

Al Zomor, A. K. Y., & Alakhali, K. M. A. (2013). Stability of reconstituted this compound axetil at different temperature storage conditions. Pharmacie Globale, 4(1), 1-4. [Link]

Sources

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound axetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Axetil? [synapse.patsnap.com]

- 4. Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and evaluation of this compound axetil gastro-retentive floating drug delivery system via hot melt extrusion technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STABILITY OF this compound AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. drugs.com [drugs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The absolute bioavailability of oral this compound axetil in male and female volunteers after fasting and after food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Absorption of ester prodrugs in Caco-2 and rat intestine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug delivery studies in Caco-2 monolayers. Synthesis, hydrolysis, and transport of O-cyclopropane carboxylic acid ester prodrugs of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transport of levovirin prodrugs in the human intestinal Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and absolute bioavailability of oral this compound axetil in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ptfarm.pl [ptfarm.pl]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The In Vitro Efficacy of Cefuroxime Against Common Respiratory Pathogens: A Technical Guide

This guide provides an in-depth analysis of the in vitro activity of cefuroxime, a second-generation cephalosporin, against key bacterial pathogens implicated in respiratory tract infections. Designed for researchers, scientists, and drug development professionals, this document synthesizes susceptibility data, outlines standardized testing methodologies, and explores the mechanistic underpinnings of this compound's efficacy and emerging resistance.

Introduction: this compound's Role in Respiratory Infections

This compound is a β-lactam antibiotic widely utilized in the treatment of community-acquired respiratory tract infections.[1] Its broad spectrum of activity encompasses both Gram-positive and Gram-negative organisms, making it a valuable agent for empirical therapy.[1][2] The clinical efficacy of this compound is fundamentally linked to its ability to inhibit bacterial cell wall synthesis, a mechanism that is potent against common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[2][3]

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs).[4][5] These enzymes are crucial for the final stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[4] By binding to PBPs, this compound inhibits the transpeptidation step, preventing the cross-linking of peptidoglycan chains.[5] This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[5] A key characteristic of this compound is its relative stability in the presence of many β-lactamase enzymes, which are a common resistance mechanism in Gram-negative bacteria.[5][6]

Figure 1: this compound's mechanism of action.

In Vitro Susceptibility of Key Respiratory Pathogens

The in vitro activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized breakpoints to interpret these MIC values, categorizing isolates as Susceptible (S), Intermediate (I), or Resistant (R).

Data Presentation: CLSI and EUCAST Breakpoints

The following tables summarize the 2024 clinical breakpoints for this compound against S. pneumoniae, H. influenzae, and M. catarrhalis. These values are essential for the clinical interpretation of susceptibility testing results.

Table 1: CLSI 2024 this compound Breakpoints (mg/L and mm) [7][8]

| Pathogen | Test | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Streptococcus pneumoniae | MIC (mg/L) | ≤ 1 | 2 | ≥ 4 |

| Disk Diffusion (mm) | ≥ 23 | 20-22 | ≤ 19 | |

| Haemophilus influenzae | MIC (mg/L) | ≤ 4 | 8 | ≥ 16 |

| Disk Diffusion (mm) | ≥ 20 | 17-19 | ≤ 16 | |

| Moraxella catarrhalis | MIC (mg/L) | ≤ 4 | 8 | ≥ 16 |

| Disk Diffusion (mm) | ≥ 24 | - | ≤ 23 |

Note: Breakpoints for S. pneumoniae are for non-meningitis isolates.

Table 2: EUCAST 2024 this compound Breakpoints (mg/L and mm) [4][6]

| Pathogen | Route | Susceptible (S) | Resistant (R) |

| Streptococcus pneumoniae | Parenteral | ≤ 0.5 | > 1 |

| Oral | ≤ 0.5 | > 1 | |

| Haemophilus influenzae | Parenteral | ≤ 1 | > 2 |

| Oral | ≤ 1 | > 2 | |

| Moraxella catarrhalis | Parenteral | ≤ 1 | > 2 |

| Oral | ≤ 1 | > 2 |

Note: EUCAST often uses a two-category system (S/R) and provides separate breakpoints for different routes of administration. The "Susceptible, increased exposure" (I) category is used for isolates with MICs between the S and R breakpoints.

Mechanisms of Resistance

Bacterial resistance to this compound in respiratory pathogens is primarily mediated by two mechanisms: the production of β-lactamase enzymes and alterations in the target PBPs.

β-Lactamase Production in H. influenzae and M. catarrhalis

The most prevalent resistance mechanism in H. influenzae and M. catarrhalis is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive. While this compound is more stable against these enzymes than earlier cephalosporins, high levels of β-lactamase production can lead to clinical resistance.[5] Notably, a very high percentage of M. catarrhalis isolates produce β-lactamases.[9]

Alterations in Penicillin-Binding Proteins (PBPs) in S. pneumoniae

For Streptococcus pneumoniae, resistance to β-lactam antibiotics, including this compound, is primarily due to alterations in the structure of its PBPs.[10] These alterations, which arise from mutations in the PBP genes, reduce the binding affinity of this compound to its target.[11] This decreased affinity means that a higher concentration of the drug is required to inhibit cell wall synthesis, leading to elevated MIC values.[11][12] High-level resistance often involves modifications in multiple PBPs.[11]

Figure 3: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Perspectives

This compound remains an important therapeutic option for respiratory tract infections, demonstrating reliable in vitro activity against many common pathogens. However, the evolution of resistance, particularly through β-lactamase production in H. influenzae and M. catarrhalis and PBP alterations in S. pneumoniae, necessitates continuous surveillance. Adherence to standardized testing methodologies, as outlined by CLSI and EUCAST, is critical for accurate susceptibility assessment and to guide appropriate clinical use. Future research should focus on monitoring shifts in susceptibility patterns and understanding the clinical impact of discrepancies between different international breakpoint standards.

References

-

EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Sodium? Retrieved from [Link]

-

Dr.Oracle. (2025, November 29). What is the mechanism of action of this compound (this compound)? Retrieved from [Link]

- CLSI. (2024). M100-Ed34: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2025, August 9). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. ResearchGate. Retrieved from [Link]

- Doern, G. V., Jones, R. N., Pfaller, M. A., & Kugler, K. C. (1999). Decreasing Prevalence of β-Lactamase Production among Respiratory Tract Isolates of Haemophilus influenzae in the United States. Antimicrobial Agents and Chemotherapy, 43(2), 385–389.

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 12, 2026, from [Link]

- Shafreen, R. B., Srinivasan, S., & Manisankar, P. (2011). Moraxella Catarrhalis, Risk Factors, B-Lactamase Production. Journal of Clinical and Diagnostic Research, 5(3), 553-556.

-

StatPearls. (2024, January 11). This compound. NCBI Bookshelf. Retrieved from [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved January 12, 2026, from [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 12, 2026, from [Link]

- Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997). (1999). Antimicrobial Agents and Chemotherapy, 43(2), 385-389.

-

ETFLIN. (n.d.). Penicillin Binding Protein Mutation and Beyond: A Comprehensive Approach to Addressing Streptococcus pneumoniae Resistance. Retrieved January 12, 2026, from [Link]

- Smith, A. M., & Klugman, K. P. (1998). Alterations in PBP 1A Essential for High-Level Penicillin Resistance in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 42(6), 1329–1333.

- Hakenbeck, R., & Coyette, J. (1998). Penicillin-binding protein-mediated resistance in pneumococci and staphylococci. Journal of Antimicrobial Chemotherapy, 42(4), 423-426.

-

CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved January 12, 2026, from [Link]

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

- Marchese, A., Esposito, S., Barbieri, R., & Debbia, E. (2012). Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? BMC Infectious Diseases, 12, 181.

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

- Doern, G. V., Pfaller, M. A., Kugler, K., Freeman, J., & Jones, R. N. (1998). Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997). Antimicrobial Agents and Chemotherapy, 42(12), 3299–3304.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Axetil? Retrieved from [Link]

-

ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). CLSI Breakpoints for Select Penicillin and Cephalosporins[13]. Retrieved January 12, 2026, from [Link]

- O'Callaghan, C. H., Sykes, R. B., Griffiths, A., & Thornton, J. E. (1976). This compound, a new cephalosporin antibiotic: activity in vitro. Antimicrobial Agents and Chemotherapy, 9(3), 511–519.

- Smith, A. M., & Klugman, K. P. (2001). Altered PBP 2A and Its Role in the Development of Penicillin, Cefotaxime, and Ceftriaxone Resistance in a Clinical Isolate of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 45(7), 2044–2046.

- Desjardins, M., Farrell, D. J., & Pillar, C. M. (2011). Moraxella catarrhalis, Risk Factors, B-Lactamase Production. Journal of Clinical and Diagnostic Research, 5(3), 553-556.

Sources

- 1. EUCAST: Breakpoint table 14.0 (2024) available for consultation (5-19 December, 2023) [eucast.org]

- 2. scribd.com [scribd.com]

- 3. asmsig.wordpress.com [asmsig.wordpress.com]

- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 5. megumed.de [megumed.de]

- 6. One moment, please... [pid-el.com]

- 7. researchgate.net [researchgate.net]

- 8. szu.gov.cz [szu.gov.cz]

- 9. phfscience.nz [phfscience.nz]

- 10. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a Disk Diffusion Method for Testing Moraxella catarrhalis Susceptibility Using Clinical and Laboratory Standards Institute Methods: a SENTRY Antimicrobial Surveillance Program Report - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clsi.org [clsi.org]

An In-depth Technical Guide for Researchers: Cefuroxime Sodium vs. Cefuroxime Axetil

A Senior Application Scientist's Field Guide to Strategic Compound Selection in Preclinical Research

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of cefuroxime sodium and this compound axetil. Moving beyond basic descriptions, we delve into the core physicochemical and pharmacokinetic differences that dictate their appropriate applications in a research setting, ensuring the integrity and relevance of your experimental design.

Core Distinction: The Salt and The Prodrug

At the heart of selecting the correct compound is understanding their fundamental chemical structures. This compound sodium is the water-soluble salt form of the active antibiotic, this compound. In contrast, this compound axetil is a lipid-soluble ester prodrug, which is biologically inactive until it is hydrolyzed in vivo to release the active this compound moiety.[1][2] This single difference in formulation dictates solubility, administration route, and ultimately, the experimental contexts in which each compound should be used.

-

This compound Sodium: The sodium salt of the parent acid, designed for parenteral (intravenous or intramuscular) administration.[3][4] Its high aqueous solubility makes it the ideal choice for in vitro assays.[5][6]

-

This compound Axetil: An acetoxyethyl ester of this compound.[7] This modification renders the molecule more lipophilic, allowing it to be absorbed from the gastrointestinal tract after oral administration.[1][8] Following absorption, esterases in the intestinal mucosa and blood rapidly cleave the ester bond, releasing active this compound into systemic circulation.[1][2][8]

Caption: In vivo activation and mechanism of action pathway.

Strategic Selection for Research Protocols

The central directive for any researcher is to select the compound that best fits the experimental system.

In Vitro Research Applications

For all in vitro susceptibility testing, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill curve assays, This compound Sodium is the only appropriate choice.

-

Causality: These assays are conducted in aqueous culture media (e.g., Mueller-Hinton broth). This compound sodium's high water solubility ensures it dissolves completely, providing a homogenous solution and allowing for the accurate preparation of serial dilutions. [5][6]this compound axetil's poor solubility would result in precipitation and an inaccurate, non-homogenous concentration of the drug, rendering the results invalid. [9]Furthermore, the bacterial cultures lack the necessary mammalian esterase enzymes to convert the prodrug to its active form. [1]

In Vivo Research Applications

The selection for animal models depends entirely on the research question and the desired route of administration. [10][11]

-

Use this compound Sodium for Parenteral Models: To simulate the clinical use of intravenous or intramuscular this compound for serious infections (e.g., pneumonia, sepsis), use this compound sodium. [4][8]It can be administered via intravenous (IV), intraperitoneal (IP), or intramuscular (IM) routes. Its immediate bioavailability via the IV route is critical for acute, systemic infection models. [8]* Use this compound Axetil for Oral Models: To model the treatment of community-acquired infections where oral antibiotics are prescribed (e.g., otitis media, bronchitis, urinary tract infections), use this compound axetil administered via oral gavage (PO). [12][13]This allows for the study of the complete pharmacokinetic profile, including absorption, hydrolysis, and first-pass metabolism. [14]Researchers must be mindful of the compound's poor water solubility, which often necessitates formulation in a suspension with appropriate vehicles (e.g., carboxymethylcellulose) for accurate oral dosing. [15][16][17]

Standardized Experimental Methodologies

The following protocols are provided as a foundation. Researchers must adapt concentrations, volumes, and animal models to their specific experimental goals and institutional guidelines.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare accurate, high-concentration stock solutions for subsequent dilutions.

For this compound Sodium:

-

Reagent: this compound Sodium powder, USP grade.

-

Solvent: Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS).

-

Procedure:

-

Aseptically weigh the required amount of this compound sodium powder. The potency of the powder should be considered (e.g., not less than 875 µg of this compound per mg). [5] * In a sterile conical tube, add the solvent to the powder to achieve a final concentration of 10 mg/mL.

-

Vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

-

For this compound Axetil (for in vivo oral suspension):

-

Reagent: this compound Axetil powder, USP grade.

-

Vehicle: A common vehicle is 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in sterile water.

-

Procedure:

-

Prepare the 0.5% Na-CMC vehicle by slowly adding Na-CMC powder to sterile water while stirring vigorously. It may require heating or overnight stirring to fully dissolve. Autoclave to sterilize and cool to room temperature.

-

Accurately weigh the this compound axetil powder.

-

Create a paste by adding a small amount of the vehicle to the powder and triturating with a mortar and pestle.

-

Gradually add the remaining vehicle while mixing continuously to achieve the desired final concentration (e.g., 25 mg/mL).

-

This will form a uniform suspension, not a solution. This suspension must be vortexed vigorously immediately before each animal is dosed to ensure homogeneity.

-

Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium. [18]

-

Materials: this compound Sodium stock solution (10 mg/mL), 96-well microtiter plates, appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth), bacterial inoculum standardized to ~5 x 10^5 CFU/mL.

-

Procedure (Broth Microdilution):

-

Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of a working dilution of the this compound Sodium stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

-

The final volume in each well is 100 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Validation: The MIC is read as the lowest drug concentration in which no visible bacterial growth (turbidity) is observed. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

-

Protocol 3: In Vivo Murine Systemic Infection Model

Objective: To evaluate the efficacy of this compound in treating a systemic bacterial infection in mice. [10][19]

-